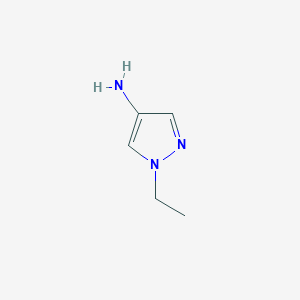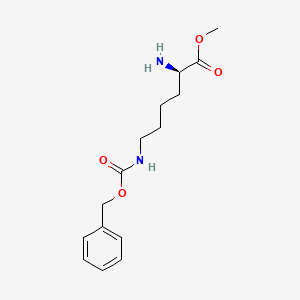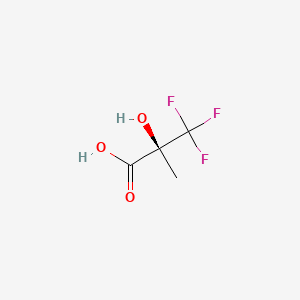![molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2](/img/structure/B1310981.png)
[5-(2-Furyl)isoxazol-3-yl]methylamine
説明
[5-(2-Furyl)isoxazol-3-yl]methylamine is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a furan ring and an isoxazole ring, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine typically involves the reaction of furfural with hydroxylamine to form the isoxazole ring, followed by the introduction of the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives, which may have different chemical properties and applications.
Substitution: The isoxazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under conditions that favor nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce primary amines.
科学的研究の応用
[5-(2-Furyl)isoxazol-3-yl]methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [5-(2-Furyl)isoxazol-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and isoxazole rings can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
[5-(2-Furyl)isoxazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[5-(2-Furyl)isoxazol-3-yl]acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: [5-(2-Furyl)isoxazol-3-yl]methylamine is unique due to its combination of a furan ring and an isoxazole ring with an amine group. This structure imparts specific chemical and biological properties that are distinct from its analogs, making it valuable for various applications.
特性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFHZGPFRNEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427617 | |
| Record name | [5-(2-Furyl)isoxazol-3-yl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-13-2 | |
| Record name | 5-(2-Furanyl)-3-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2-Furyl)isoxazol-3-yl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


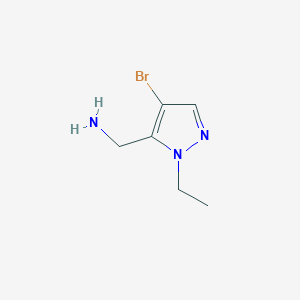


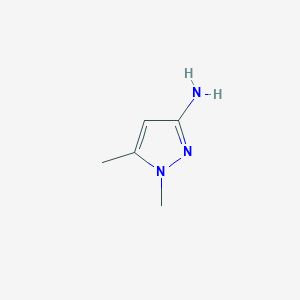
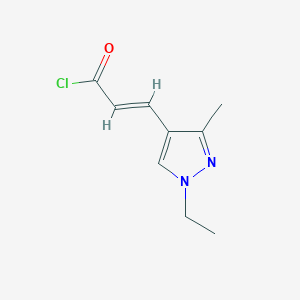
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)

